1-(Dodecyloxy)pyrrolidine-2,5-dione
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Overview
Description
1-(Dodecyloxy)pyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine-2,5-dione derivatives. These compounds are known for their versatile applications in medicinal chemistry and other scientific fields. The presence of a dodecyloxy group in the molecule enhances its lipophilicity, making it a valuable compound for various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dodecyloxy)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with dodecanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Dodecyloxy)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine-2,5-dione derivatives, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
1-(Dodecyloxy)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticonvulsant and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of 1-(Dodecyloxy)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A parent compound with similar structural features but lacking the dodecyloxy group.
N-Substituted Pyrrolidine-2,5-diones: Compounds with various substituents on the nitrogen atom, exhibiting different biological activities.
Pyrrolidine-2-one: A related compound with a different oxidation state at the 2-position.
Uniqueness
1-(Dodecyloxy)pyrrolidine-2,5-dione stands out due to its enhanced lipophilicity, which can improve its bioavailability and interaction with lipid membranes. This unique feature makes it a valuable compound for research in drug delivery and membrane biology .
Properties
CAS No. |
915379-06-5 |
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Molecular Formula |
C16H29NO3 |
Molecular Weight |
283.41 g/mol |
IUPAC Name |
1-dodecoxypyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H29NO3/c1-2-3-4-5-6-7-8-9-10-11-14-20-17-15(18)12-13-16(17)19/h2-14H2,1H3 |
InChI Key |
GAZPDJPVXFVOAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCON1C(=O)CCC1=O |
Origin of Product |
United States |
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